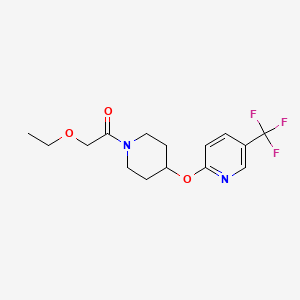

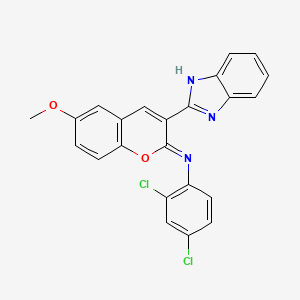

![molecular formula C17H16N4O4S2 B2486293 2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole CAS No. 478077-04-2](/img/structure/B2486293.png)

2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole represents a class of compounds with potential antibacterial and antiproliferative activities. These compounds are synthesized from a variety of chemical reactions involving benzothiazole and piperazine derivatives, leveraging their unique structural characteristics for potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves a series of reactions, including the connection of 1,3,4-thiadiazol with N-substituted piperazine derivatives. This process often requires optimizing conditions such as solvent choice, reaction temperature, and the use of acid acceptors to achieve desirable yields (Wu Qi, 2014).

Molecular Structure Analysis

Molecular structure characterization of these compounds typically involves 1H NMR, 13C NMR, IR, and elemental analysis. Advanced techniques like X-ray crystallography are employed to ascertain the precise molecular geometry, confirming the presence of the benzothiazole core and the substituted piperazine moiety, which are crucial for their biological activity (K. Kumara et al., 2017).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interactions with secondary amines and specific reagents that facilitate the formation of urea derivatives, highlighting their reactive nature and potential for further chemical modifications (M. Vogel, U. Karst, 2002).

Physical Properties Analysis

The physical properties of these compounds, including solubility and crystalline structure, are determined through various analytical techniques. The piperazine ring typically adopts a chair conformation, contributing to the stability and physicochemical properties of the molecule (C. S. A. Kumar et al., 2007).

Applications De Recherche Scientifique

Antiproliferative and Anti-HIV Activity

Compounds related to 2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole have been explored for their potential in antiproliferative and anti-HIV activities. For instance, certain N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and sulfonamide derivatives showed notable effects on human tumor-derived cell lines, especially against human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia. However, no significant activity against HIV-1 and HIV-2 was observed in the screened compounds (Al-Soud et al., 2010).

Antimicrobial Activity

Several derivatives of 2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole have been synthesized and assessed for antimicrobial properties. The compounds demonstrated moderate to significant antimicrobial activities against various pathogens, highlighting their potential in combating microbial infections (Jagtap et al., 2010).

Anti-Breast Cancer Activity

Research has also explored the potential of these compounds in anti-breast cancer applications. Some synthesized benzothiazole derivatives, including those related to 2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole, have shown promising results against human breast cancer cell lines. This highlights their potential utility in the development of new therapeutic agents for breast cancer treatment (Abdelgawad et al., 2013).

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial in understanding their chemical properties and potential applications in medicinal chemistry. Efficient synthetic protocols have been developed, allowing the synthesis of a variety of derivatives, which could be pivotal in the development of new drugs (Dileep & Murty, 2017).

Propriétés

IUPAC Name |

2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S2/c22-21(23)13-5-7-14(8-6-13)27(24,25)20-11-9-19(10-12-20)17-18-15-3-1-2-4-16(15)26-17/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPYDKUDWNCTLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)

![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)

![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)

![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2486223.png)

![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)

![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)